Credazine
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Overview
Description
Credazine is a pyridazine-based compound known for its application as a herbicide. It is used to control grasses and broad-leaved weeds in various crops such as tomatoes, strawberries, and rice . The compound is characterized by its ether linkage and is part of the pyridazine family, which includes other herbicides like pyridafol and pyridate .
Preparation Methods
Credazine is synthesized through the condensation of 1,4-diketones or 4-ketoacids with hydrazines . This method involves the formation of a six-membered ring with two adjacent nitrogen atoms, a characteristic feature of pyridazine compounds. The industrial production of this compound involves large-scale synthesis using readily available raw materials and simple processes, making it economical and environmentally friendly .
Chemical Reactions Analysis
Credazine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound is highly reactive towards nucleophilic species, allowing for sequential nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: This compound can participate in substitution reactions, forming various substituted pyridazine derivatives.
Scientific Research Applications
Credazine has been used in scientific research primarily for its herbicidal properties. It has been studied for its effectiveness in controlling annual grasses and broad-leaved weeds . Additionally, this compound and other pyridazine derivatives have shown potential in various pharmacological applications, including antimicrobial, antifungal, and antiviral properties . The compound’s ability to inhibit protease biosynthesis and plant division makes it a valuable tool in agricultural research .
Mechanism of Action
Credazine exerts its herbicidal effects by inhibiting protease biosynthesis, which is essential for plant cell division This inhibition disrupts the growth and development of weeds, leading to their eventual death
Comparison with Similar Compounds
Credazine is part of the pyridazine family, which includes other compounds such as pyridafol and pyridate . These compounds share similar structural features, including the presence of two adjacent nitrogen atoms in a six-membered ring. this compound is unique due to its specific ether linkage, which distinguishes it from other pyridazine-based herbicides . Other similar compounds include pyridazinone derivatives, which also exhibit a wide range of biological activities .
References
Properties
CAS No. |
14491-59-9 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(2-methylphenoxy)pyridazine |
InChI |
InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)14-11-7-4-8-12-13-11/h2-8H,1H3 |
InChI Key |
DNPSYFHJYIRREW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=NN=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1OC2=NN=CC=C2 |
Appearance |
Solid powder |
melting_point |
78.0 °C |
Key on ui other cas no. |
14491-59-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Credazine; BRN 0880257; H-722; Kusakira; NIA 20439; SW-670; SW-6721. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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